1-(6-methoxy-1H-indol-3-yl)ethanone
Overview
Description
1-(6-methoxy-1H-indol-3-yl)ethanone is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The methoxy group at the sixth position and the ethanone moiety at the first position on the indole skeleton suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related indole derivatives has been reported in the literature. For instance, a compound with a similar indole core, 1-methoxy-6-nitroindole-3-carbaldehyde, has been used as a versatile electrophile in nucleophilic substitution reactions to yield various 2,3,6-trisubstituted indole derivatives . Although the exact synthesis of 1-(6-methoxy-1H-indol-3-yl)ethanone is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, such as functional group transformations and nucleophilic substitutions.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. Single crystal XRD analysis is a common technique to confirm the structure of synthesized compounds . While the provided papers do not directly discuss the molecular structure of 1-(6-methoxy-1H-indol-3-yl)ethanone, they do highlight the importance of structural analysis in confirming the identity and purity of synthesized indole derivatives.
Chemical Reactions Analysis
Indole compounds are known to participate in a variety of chemical reactions. The paper on 1-methoxy-6-nitroindole-3-carbaldehyde demonstrates its reactivity as an electrophile in nucleophilic substitution reactions, leading to the formation of trisubstituted indoles . This suggests that 1-(6-methoxy-1H-indol-3-yl)ethanone could also undergo similar reactions, potentially acting as a building block for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. Techniques such as IR, NMR, and MS studies are typically used to characterize these properties . Thermal stability can be analyzed using TGA and DSC techniques . Although specific data on 1-(6-methoxy-1H-indol-3-yl)ethanone is not provided, these methods are relevant for its analysis. Additionally, the cytotoxicity and pharmacokinetic nature of indole derivatives can be evaluated through biological studies, such as cytotoxic evaluations and binding analyses with proteins like human serum albumin .
Scientific Research Applications
Indole derivatives are significant in various scientific fields due to their wide range of biological activities . Here are some general applications:
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Pharmaceutical Research
- Indole derivatives are found in many important synthetic drug molecules and have been used for the treatment of various disorders in the human body .
- They have shown potential as biologically active compounds for the treatment of cancer cells and microbes .
- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
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Chemical Synthesis
Future Directions
properties
IUPAC Name |
1-(6-methoxy-1H-indol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-5-8(14-2)3-4-9(10)11/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIXPKAQNPGEGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544175 | |
Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methoxy-1H-indol-3-yl)ethanone | |
CAS RN |
99532-52-2 | |
Record name | 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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